molecular formula C16H14O B3099943 o-Methyl-alpha-styrylbenzaldehyde CAS No. 13565-43-0

o-Methyl-alpha-styrylbenzaldehyde

Cat. No.: B3099943
CAS No.: 13565-43-0
M. Wt: 222.28 g/mol
InChI Key: PCAISRUDFVOFHM-VAWYXSNFSA-N
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Description

O-Methyl-alpha-styrylbenzaldehyde, commonly known as MSA, is an organic compound that belongs to the family of styrylbenzaldehydes. It is a yellow crystalline powder that is used in various scientific research applications due to its unique properties. MSA is synthesized through a simple process that involves the reaction of o-methylbenzaldehyde and acetaldehyde.

Mechanism of Action

The mechanism of action of MSA is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. The formation of ROS by MSA can lead to cell death, which is the basis of its use in photodynamic therapy.
Biochemical and Physiological Effects
MSA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MSA can induce cell death in cancer cells, which is the basis of its use in photodynamic therapy. MSA has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In vivo studies have shown that MSA can reduce the growth of tumors in mice, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

MSA has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for various applications. MSA is also stable under normal lab conditions and can be stored for long periods without degradation. However, MSA has some limitations for lab experiments. It is not soluble in water, which can limit its use in some biological assays. MSA is also sensitive to light and can degrade upon exposure, which requires careful handling and storage.

Future Directions

There are several future directions for the use of MSA in scientific research. One potential direction is the development of new photosensitizers for use in photodynamic therapy. MSA can serve as a starting material for the synthesis of new compounds with improved properties. Another potential direction is the use of MSA as a fluorescent probe for detecting the presence of aldehydes in biological samples. MSA can be modified to increase its sensitivity and selectivity for specific aldehydes. Overall, the unique properties of MSA make it a valuable tool for scientific research with potential applications in various fields.

Scientific Research Applications

MSA has various scientific research applications due to its unique properties. It is commonly used as a fluorescent probe for detecting the presence of aldehydes in biological samples. MSA reacts with aldehydes to form a fluorescent adduct, which can be detected using fluorescence spectroscopy. MSA is also used as a photosensitizer in photodynamic therapy, which is a cancer treatment that involves the use of light to activate a photosensitizing agent. MSA can also be used as a precursor for the synthesis of other compounds that have potential biological activities.

Properties

IUPAC Name

(E)-1-(2-methylphenyl)-3-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAISRUDFVOFHM-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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